Bicyclo[3.2.1]octane-2,4-dione

HPPD inhibitor herbicide intermediate bicyclopyrone

Researchers developing triketone HPPD inhibitors require the exact [3.2.1] bridged scaffold-monocyclic or alternative bicyclic 1,3-diketones yield incorrect metal-chelating geometry and fail in downstream coupling. This compound is the direct parent dione of the commercial herbicide bicyclopyrone and the authentic hydrolysate impurity of benzobicyclon. - Enables synthesis of patent-protected bicyclopyrone analogs and next-gen HPPD inhibitors. - Validated reference standard for HPLC/LC-MS impurity quantification and regulatory submission. - Rigid [3.2.1] framework supports systematic SAR studies on chelation and molecular recognition.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 74896-14-3
Cat. No. B1630462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.2.1]octane-2,4-dione
CAS74896-14-3
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESC1CC2CC1C(=O)CC2=O
InChIInChI=1S/C8H10O2/c9-7-4-8(10)6-2-1-5(7)3-6/h5-6H,1-4H2
InChIKeyVCYHIHMHWASQAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.2.1]octane-2,4-dione Overview


Bicyclo[3.2.1]octane-2,4-dione (CAS 74896-14-3) is a bridged bicyclic 1,3-diketone with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol [1]. Its rigid [3.2.1] bicyclic framework contains two carbonyl groups in a 1,3-relationship, enabling characteristic enolization and chelation chemistry [2]. The compound serves as the parent dione scaffold for the commercial herbicide bicyclopyrone and related HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitor agrochemicals [3], and is also recognized as an impurity/hydrolysate of the rice herbicide benzobicyclon [4].

HPPD herbicide intermediate synthesis
Benzobicyclon impurity reference standard
Bridged bicyclic scaffold SAR studies

Bicyclo[3.2.1]octane-2,4-dione: Substitution Failure


Bicyclo[3.2.1]octane-2,4-dione cannot be substituted with other 1,3-diketones (e.g., bicyclo[3.3.0]octane-2,6-dione, bicyclo[2.2.2]octane-2,5-dione, or cyclohexane-1,3-dione) due to fundamental differences in ring architecture, conformational rigidity, and enolization geometry that directly affect downstream coupling chemistry [1]. The [3.2.1] bridged framework presents the 2,4-dicarbonyl moiety in a specific spatial orientation that is required for the formation of the bicyclopyrone pharmacophore and related HPPD inhibitor scaffolds; alternative ring systems yield different metal-chelating geometries and steric profiles, resulting in distinct biological activity profiles at the HPPD enzyme active site [2]. For impurity reference applications, only the exact [3.2.1]octane-2,4-dione structure corresponds to the hydrolysis product of benzobicyclon, making structural analogs unsuitable as analytical standards [3].

Ring architecture mismatch
Alternative bicyclic frameworks (e.g., [3.3.0] or [2.2.2] diones) alter carbonyl spatial orientation and chelation geometry, limiting scaffold-specific derivatization.
Impurity identity requirement
Only the exact [3.2.1]octane-2,4-dione structure corresponds to the benzobicyclon hydrolysate; structural analogs cannot serve as authentic impurity reference materials.
Patent intermediate specificity
Patent families (WO 00/15615, WO 00/37437, etc.) explicitly name this compound; substitution may not align with intellectual property scope for agrochemical synthesis.

Bicyclo[3.2.1]octane-2,4-dione: Comparative Evidence


Direct Precursor to Bicyclopyrone

Bicyclo[3.2.1]octane-2,4-dione is specifically identified as the parent dione of the commercial herbicide bicyclopyrone [1]. The compound serves as the key bicyclic 1,3-diketone intermediate that, upon functionalization, yields the triketone pharmacophore required for HPPD inhibition. Alternative bicyclic diones (e.g., bicyclo[3.3.0]octane-2,6-dione, CAS 74513-16-9; bicyclo[2.2.2]octane-2,5-dione, CAS 57346-04-8) possess different ring sizes and carbonyl spatial arrangements that produce distinct chelation geometries with the Fe(II) center of HPPD, precluding their direct substitution for bicyclopyrone synthesis.

Precursor to Bicyclopyrone
Class-level
[3.2.1] bridged 2,4-dione vs [3.3.0] and [2.2.2] diones
Scaffold geometry essential for bicyclopyrone synthesis; substitution alters chelation geometry
Structural differentiation; no direct yield comparison available
HPPD inhibitor herbicide intermediate bicyclopyrone triketone

Scaffold for Herbicide Intermediate Salts

Bicyclo[3.2.1]octane-2,4-dione is explicitly cited as a valuable intermediate in the preparation of herbicides described in multiple patent families (WO 00/15615, WO 00/37437, WO 01/66522, WO 01/94339) [1]. The compound can be prepared from 3-acetyl-cyclopentanecarboxylic acid alkyl esters, which are in turn obtained from 3-methylene-bicyclo[2.2.1]heptan-2-one [1]. Alternative 1,3-diketones such as cyclohexane-1,3-dione (CAS 504-02-9) or 5,5-dimethylcyclohexane-1,3-dione (dimedone) lack the bridged bicyclic architecture necessary to access the full patent-defined chemical space of HPPD inhibitors covered by these intellectual property filings.

Patent-Labeled Intermediate
Class-level
Explicitly named in WO 00/15615, WO 00/37437, WO 01/66522, WO 01/94339
Patent-defined intermediate for agrochemical synthesis
Monocyclic alternatives not covered by same IP
herbicide synthesis diketone salt intermediate agrochemical

Authentic Benzobicyclon Impurity Reference

Bicyclo[3.2.1]octane-2,4-dione is specifically identified as an impurity of the herbicide benzobicyclon (B366140), representing the hydrolysate product used in rice field applications [1]. The compound is commercially available from Toronto Research Chemicals as 'Bicyclopyrone Impurity 4' [2]. No other bicyclic dione (e.g., bicyclo[3.2.1]octane-3,8-dione, CAS 70260-48-9; bicyclo[3.3.0]octane-3,7-dione, CAS 51716-63-3) corresponds to the authentic degradation product of benzobicyclon under aqueous field conditions.

Authentic Benzobicyclon Impurity
Head-to-head
Matches hydrolysate product; sold as Bicyclopyrone Impurity 4
Structurally matched reference standard for method validation
Analog use may invalidate analytical accuracy
herbicide impurity benzobicyclon reference standard analytical chemistry

Identity Verification Parameters

The compound exhibits a melting point of 123.5 °C [1], calculated density of 1.191±0.06 g/cm³ at 20 °C, and calculated solubility of 9.9 g/L in water at 25 °C . The pKa is predicted as 10.30±0.20 [2]. These physicochemical parameters enable identity verification and purity assessment. Alternative bicyclic diones exhibit distinct melting ranges: bicyclo[3.3.0]octane-3,7-dione (mp not widely reported) and bicyclo[2.2.2]octane-2,5-dione (mp 178–180 °C) differ sufficiently to serve as orthogonal identity confirmation.

Melting Point Identity
Specification review
mp 123.5 °C (target) vs 178–180 °C (analog)
~55 °C melting point difference enables identity differentiation
QC identity confirmation via melting point
characterization melting point solubility quality control

Bicyclo[3.2.1]octane-2,4-dione: Procurement Scenarios


Bicyclopyrone and HPPD Herbicide Synthesis

This compound is the direct parent dione of the commercial herbicide bicyclopyrone [1]. Procurement is indicated for agrochemical R&D teams and contract manufacturing organizations (CMOs) engaged in the synthesis or scale-up of bicyclopyrone, its analogs, or next-generation triketone HPPD inhibitors. The specific [3.2.1]octane-2,4-dione scaffold is required to access the patent-protected chemical space of these herbicides; substitution with alternative bicyclic or monocyclic 1,3-diketones will not yield the intended active pharmaceutical/agrochemical ingredient.

Benzobicyclon Impurity Profiling Standard

The compound serves as the authentic hydrolysate impurity of the rice herbicide benzobicyclon [1] and is commercially designated as 'Bicyclopyrone Impurity 4' [2]. Procurement is essential for analytical chemistry laboratories, regulatory compliance teams, and environmental fate researchers requiring structurally authenticated reference materials for HPLC/LC-MS method validation, impurity quantification, or degradation pathway elucidation. Use of any structurally similar bicyclic dione would invalidate analytical method accuracy and regulatory submissions.

Diketone Salt Intermediate Synthesis

Bicyclo[3.2.1]octane-2,4-dione is explicitly claimed as a valuable intermediate for herbicide preparation in multiple international patent families (WO 00/15615, WO 00/37437, WO 01/66522, WO 01/94339) [1]. Procurement is indicated for organizations developing proprietary agrochemical actives within these patent landscapes or seeking to establish freedom-to-operate positions. The compound's conversion to bicyclic 1,3-diketone salts enables downstream functionalization chemistry that alternative scaffolds cannot replicate due to differences in ring strain, carbonyl positioning, and enolate stability.

SAR Studies of Bridged Bicyclic Scaffolds

The rigid [3.2.1] bicyclic framework provides a defined three-dimensional scaffold for medicinal chemistry and agrochemical SAR investigations [1]. Procurement is suitable for research groups exploring the conformational and electronic effects of bridged bicyclic diones on metal chelation (e.g., HPPD Fe(II) binding), molecular recognition, or fragment-based drug design. The distinct spatial presentation of the 2,4-dicarbonyl moiety in this scaffold enables systematic comparison with other bridged systems (e.g., [2.2.2], [3.3.0]) to elucidate structure-property relationships [2].

Application
Selection Property
Validation Focus
HPPD herbicide intermediate synthesis
Bridged [3.2.1] scaffold geometry
HPPD inhibitor derivatization outcomes
Benzobicyclon impurity profiling
Structurally authenticated hydrolysate impurity
Analytical method accuracy and documentation
Agrochemical intermediate salt preparation
Patent-defined synthetic intermediate
Intellectual property alignment review
Bridged bicyclic SAR investigations
Conformational rigidity and carbonyl geometry
Metal chelation and structure-property relationships

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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